

Introduction: The Significance of 2-Acetylthiazole-5-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Acetylthiazole-5-carboxylic acid**

Cat. No.: **B3026764**

[Get Quote](#)

2-Acetylthiazole-5-carboxylic acid is a heterocyclic building block of considerable interest to the pharmaceutical and agrochemical industries. Its rigid, planar structure, featuring a thiazole core, is a key component in a variety of biologically active compounds.^[1] The thiazole ring itself is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs and essential natural products like vitamin B1 (thiamine).^{[2][3]} This guide provides an in-depth analysis of the chemical stability and reactivity of **2-Acetylthiazole-5-carboxylic acid**, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding these core characteristics is paramount for predicting potential degradation pathways, designing stable formulations, and developing robust synthetic routes for novel active pharmaceutical ingredients (APIs).^{[4][5]}

The molecule's structure presents three distinct functional regions, each with its own reactivity profile: the aromatic thiazole ring, the electrophilic acetyl group, and the acidic carboxyl group. The interplay between these groups dictates the molecule's overall behavior in both chemical reactions and under various storage and physiological conditions.

Section 1: Chemical Stability Profile

A thorough understanding of a molecule's intrinsic stability is a cornerstone of drug development.^[6] Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the ICH to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.^{[4][7]} These studies subject the

molecule to conditions more severe than those used for accelerated stability testing to expedite the formation of degradants.^[8] For **2-Acetylthiazole-5-carboxylic acid**, the primary stability concerns revolve around hydrolysis, oxidation, photolysis, and thermal decomposition, with a particular focus on the potential for decarboxylation.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **2-Acetylthiazole-5-carboxylic acid** is presented below.

Property	Value	Source
CAS Number	1095824-76-2	[9][10]
Molecular Formula	C6H5NO3S	[10]
Molecular Weight	171.17 g/mol	[10]
Physical Form	Solid	
Storage	Sealed in dry, room temperature	

Forced Degradation Studies: A Predictive Framework

Forced degradation studies are designed to predict the chemical behavior of a drug substance, providing critical insights for formulation and packaging development.^[4] A typical workflow involves subjecting the compound to a range of stress conditions and analyzing the resulting mixture, usually by a stability-indicating HPLC method, to quantify the loss of the parent compound and identify the formation of degradation products.^[11]

Caption: General workflow for forced degradation studies.

1.2.1 Hydrolytic Stability (Acidic & Basic Conditions)

Hydrolysis studies assess the susceptibility of a molecule to water-driven degradation, which is critical for predicting its stability in aqueous formulations and under physiological pH conditions.^[12]

- Acidic Conditions: The thiazole ring is generally stable in acidic media.[13] The primary sites susceptible to acid-catalyzed hydrolysis are the acetyl and carboxylic acid functionalities. However, amide and ester hydrolysis are more common than cleavage of the carbon-carbon bond of the acetyl group.[14] The mechanism of hydrolysis for an acetyl group would likely proceed through protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[15][16]
- Basic Conditions: In basic media, the carboxylic acid will be deprotonated to its carboxylate salt form. Saponification-type reactions are typically associated with esters, but strong basic conditions could potentially promote reactions at the acetyl group.[12]

1.2.2 Oxidative Stability

Oxidation is a common degradation pathway. The thiazole ring contains both nitrogen and sulfur heteroatoms, which can be susceptible to oxidation.[2]

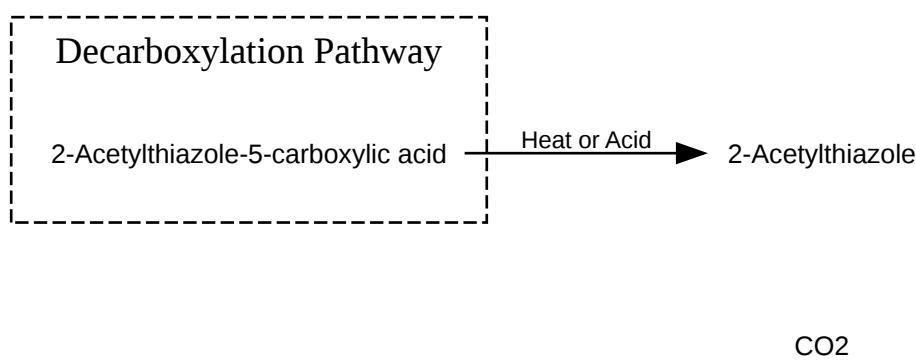
- Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized to a non-aromatic sulfoxide or sulfone.[2]
- Nitrogen Oxidation: The ring nitrogen can be oxidized to an aromatic thiazole N-oxide.[2]
- Side-Chain Oxidation: The acetyl group is generally resistant to mild oxidation, but strong oxidizing agents could potentially cleave it.

A study on the degradation of a model thiazole pollutant, thioflavin T, using H_2O_2 demonstrated that oxidative processes can lead to a variety of intermediate products, highlighting the complexity of these degradation pathways.[17]

1.2.3 Thermal and Photolytic Stability

- Thermal Stability: While the thiazole ring is quite stable, high temperatures can promote decarboxylation of the carboxylic acid group.[18][19] The stability of 2-acetylthiazole is known to be affected by high temperatures over prolonged periods.[18]
- Photostability: The ICH Q1B guideline recommends testing under a combination of visible and UV light.[4] Aromatic systems like thiazole can absorb UV radiation, potentially leading

to photolytic degradation. The specific degradation pathway would need to be determined experimentally.


Section 2: Reactivity Profile

The reactivity of **2-Acetylthiazole-5-carboxylic acid** is governed by the unique electronic properties of its constituent functional groups.

Caption: Key reactive sites on the molecule.

Reactions at the Carboxylic Acid Group

- Decarboxylation: This is arguably the most significant thermal or acid-catalyzed reaction for this molecule. Heteroaromatic carboxylic acids, particularly those with electron-donating groups or heteroatoms that can stabilize an intermediate carbanion, are often susceptible to losing CO₂.^[20] Kinetic studies on related 2-aminothiazole-5-carboxylic acids have shown that they can decarboxylate through different mechanisms depending on the proton activity of the solution.^{[19][21]} This reaction is a critical consideration during synthesis, purification, and storage, especially at elevated temperatures.

[Click to download full resolution via product page](#)

Caption: The decarboxylation of **2-acetylthiazole-5-carboxylic acid**.

- Esterification and Amidation: The carboxylic acid can undergo standard condensation reactions with alcohols or amines to form the corresponding esters or amides. These reactions typically require an acid catalyst or conversion of the carboxylic acid to a more reactive species like an acyl chloride.^[22]

Reactions at the Acetyl Group

The acetyl group's reactivity is dominated by its carbonyl carbon and the adjacent methyl protons (α -protons).

- Enolization: The α -protons of the acetyl group are acidic and can be removed by a base to form an enolate. The rates of enolization for acetylthiazoles have been studied, showing that the process can be catalyzed by acids, bases, and even certain metal ions.[\[23\]](#) This reactivity is fundamental to reactions like aldol condensations.
- Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. For example, reduction with agents like sodium borohydride would yield the corresponding secondary alcohol.[\[2\]](#)

Reactions involving the Thiazole Ring

The thiazole ring is an electron-deficient aromatic system, which influences its reactivity.[\[2\]](#)

- Electrophilic Aromatic Substitution: The thiazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, similar to pyridine.[\[13\]](#) If substitution does occur, it is predicted to happen at the C5 position, but in this molecule, that position is already occupied.
- Nucleophilic Aromatic Substitution: The C2 position is the most electron-deficient and is the most likely site for nucleophilic attack, especially if a good leaving group is present.[\[24\]](#)
- Metalation: The proton at the C2 position of a thiazole ring can be abstracted by strong bases like n-butyllithium to form a 2-lithiothiazole intermediate.[\[24\]](#) This is a common strategy for introducing substituents at the C2 position. While the subject molecule is already substituted at C2, this reactivity is fundamental to the synthesis of many related compounds.[\[25\]](#)

Section 3: Experimental Protocols

The following protocols are provided as validated starting points for investigating the stability and reactivity of **2-Acetylthiazole-5-carboxylic acid**.

Protocol 3.1: Forced Degradation Study

Objective: To assess the stability of the molecule under various stress conditions as per ICH guidelines.

Methodology:

- Preparation of Stock Solution: Prepare a 1 mg/mL solution of **2-Acetylthiazole-5-carboxylic acid** in a suitable solvent (e.g., acetonitrile:water 50:50).
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Cool and neutralize with 0.1 M HCl.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the solid compound in a hot air oven at 70°C for 7 days. Also, heat the stock solution at 70°C for 7 days.
- Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.
- Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by a validated, stability-indicating HPLC-UV method. Compare the chromatograms of stressed samples with that of an unstressed control to determine the percentage of degradation and identify degradation products.

Causality: The conditions are chosen to simulate potential real-world scenarios: acid/base for physiological pH, oxidation for atmospheric exposure, and heat/light for storage and transport. [4][26] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect degradants without completely destroying the parent molecule.[7]

Protocol 3.2: Monitoring Thermal Decarboxylation

Objective: To quantify the rate of decarboxylation at elevated temperatures.

Methodology:

- Accurately weigh ~10 mg of **2-Acetylthiazole-5-carboxylic acid** into a sealed vial.
- Place the vial in an oven maintained at 100°C.
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove the vial, allow it to cool to room temperature, and dissolve the contents in a known volume of a suitable solvent (e.g., 10 mL of methanol).
- Analyze the resulting solution by HPLC-UV.
- Create a calibration curve for both **2-Acetylthiazole-5-carboxylic acid** and its expected decarboxylation product, 2-acetylthiazole.
- Quantify the amount of remaining starting material and the amount of product formed at each time point.
- Plot the concentration of the starting material versus time to determine the degradation kinetics.

Causality: This experiment directly probes one of the most likely degradation pathways for this class of compounds.^[19] By quantifying the disappearance of the parent and the appearance of the product, a clear degradation profile can be established, which is vital for determining shelf-life and appropriate storage conditions.

Conclusion

2-Acetylthiazole-5-carboxylic acid is a molecule with a nuanced stability and reactivity profile. While the thiazole ring provides a degree of aromatic stability, the functional groups attached to it are the primary drivers of its chemical behavior. The carboxylic acid is susceptible to decarboxylation, a key degradation pathway that must be managed during synthesis and storage. The acetyl group offers a handle for further synthetic modifications via its carbonyl and enolizable protons. Forced degradation studies are essential to fully map its stability landscape,

ensuring the development of safe and effective medicines. This guide provides the foundational knowledge and experimental framework necessary for any scientist working with this valuable heterocyclic building block.

References

- Wikipedia. Thiazole. [\[Link\]](#)
- Google Patents. (CN117567388B) Synthesis method of 2-acetyl-5-thiazole formic acid.
- Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [\[Link\]](#)
- PMC.
- ResearchGate.
- Quinoline. 2-Acetylthiazole. [\[Link\]](#)
- Journal of the Chemical Society, Perkin Transactions 2. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. [\[Link\]](#)
- ResearchGate. Scheme 3. Oxidation of thiazoles having sulfur-containing functional groups. [\[Link\]](#)
- PMC.
- ResearchGate. Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. [\[Link\]](#)
- ResearchGate. Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. [\[Link\]](#)
- ElectronicsAndBooks. Studies on Decarboxylation Reactions. Part 7.' Kinetic Study of the Decarboxylation of 2-Ami no- and 2- Phenylamino-t hiazole-5-. [\[Link\]](#)
- Indian Academy of Sciences. Chemistry of the thiazoles. [\[Link\]](#)
- NIH.
- ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [\[Link\]](#)
- MedCrave online.
- PharmTech.
- ACS Publications. Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. [\[Link\]](#)
- Google Patents. (CN105348216A) Synthetic method for 2-acetyl thiazole.
- ACS Publications. 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. [\[Link\]](#)
- Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [\[Link\]](#)

- PMC. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]
- ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. [Link]
- ResearchGate. (PDF)
- MDPI.
- International Journal of Pharmaceutical Research and Applications. An Overview of Thiazole Derivatives and its Biological Activities. [Link]
- PubChem. 2-Acetylthiazole-4-carboxylic acid. [Link]
- Chemistry LibreTexts. Hydrolysis Reactions. [Link]
- YouTube. Organic Chemistry 2 - Chapter 19.
- YouTube. mechanism of ester hydrolysis. [Link]
- YouTube. Acetal Hydrolysis Mechanism + EASY TRICK!. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. acdlabs.com [acdlabs.com]
- 9. 2-Acetylthiazole-5-carboxylic acid | 1095824-76-2 | VTB82476 [biosynth.com]
- 10. 2-acetylthiazole-5-carboxylic acid 98% | CAS: 1095824-76-2 | AChemBlock [achemblock.com]

- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ias.ac.in [ias.ac.in]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Acetylthiazole: Properties, Uses, Safety, Supplier & Manufacturer Information in China [quinoline-thiophene.com]
- 19. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 25. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 26. ajrconline.org [ajrconline.org]
- To cite this document: BenchChem. [Introduction: The Significance of 2-Acetylthiazole-5-carboxylic Acid in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026764#stability-and-reactivity-of-2-acetylthiazole-5-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com